molecular formula C15H18N2O B2503661 N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide CAS No. 2305309-27-5

N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide

Cat. No. B2503661
CAS RN: 2305309-27-5
M. Wt: 242.322
InChI Key: WOGHNUZELJFHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide, commonly known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. AB-FUBINACA is a potent agonist of the cannabinoid receptors, which are known to play a crucial role in various physiological processes.

Mechanism of Action

AB-FUBINACA exerts its effects by binding to the cannabinoid receptors, which are present in various tissues throughout the body. The activation of these receptors leads to a cascade of signaling events that ultimately result in the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AB-FUBINACA are largely mediated by the cannabinoid receptors. It has been found to have potent analgesic and anti-inflammatory effects, which are attributed to its ability to modulate the release of inflammatory mediators such as cytokines and prostaglandins. Additionally, AB-FUBINACA has been shown to have anxiolytic effects, which are thought to be mediated by its interaction with the cannabinoid receptors in the brain.

Advantages and Limitations for Lab Experiments

AB-FUBINACA has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the physiological functions of these receptors. Additionally, its synthetic nature allows for precise control over its chemical structure and purity. However, there are also limitations to its use in lab experiments, including potential toxicity and the need for careful handling due to its potent effects.

Future Directions

There are several potential future directions for research on AB-FUBINACA. One area of interest is its potential use in the treatment of chronic pain and other inflammatory conditions. Additionally, further research is needed to fully elucidate its mechanism of action and to determine its potential for abuse and addiction. Finally, there is a need for the development of more selective and potent cannabinoid receptor agonists for use in scientific research.
In conclusion, AB-FUBINACA is a synthetic cannabinoid that has gained attention in the scientific research community due to its potential therapeutic applications. Its potent agonist activity on the cannabinoid receptors makes it a useful tool for studying the physiological functions of these receptors. Further research is needed to fully understand its potential therapeutic benefits and limitations.

Synthesis Methods

The synthesis of AB-FUBINACA involves the condensation of 4-fluorobenzyl cyanide with 2-methylindole in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl bromide to form the final product.

Scientific Research Applications

AB-FUBINACA has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic effects, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammatory diseases.

properties

IUPAC Name

N-[3-(2-methylindol-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-15(18)16-9-6-10-17-12(2)11-13-7-4-5-8-14(13)17/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHNUZELJFHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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